molecular formula C21H21FO5S B1672104 Ipragliflozine CAS No. 761423-87-4

Ipragliflozine

Numéro de catalogue: B1672104
Numéro CAS: 761423-87-4
Poids moléculaire: 404.5 g/mol
Clé InChI: AHFWIQIYAXSLBA-RQXATKFSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Efficacy in Type 1 Diabetes

Recent studies have demonstrated the effectiveness of ipragliflozin as an add-on therapy for patients with type 1 diabetes mellitus (T1DM). A notable phase III study conducted over 52 weeks assessed the safety and efficacy of ipragliflozin in insulin-treated T1DM patients. The study found that:

  • Reduction in Glycated Hemoglobin : Patients receiving ipragliflozin showed a significant reduction in mean glycated hemoglobin (HbA1c) levels by approximately -0.33% from baseline, sustained from week 4 onwards .
  • Insulin Dose Reduction : The addition of ipragliflozin resulted in a decrease in total daily insulin requirements, indicating improved glycemic control without increasing insulin dosage .
  • Weight Management : Patients experienced a reduction in body weight, further contributing to metabolic improvements .

Efficacy in Type 2 Diabetes

Ipragliflozin has also been extensively studied for its effects on type 2 diabetes mellitus (T2DM). Key findings from various clinical trials include:

  • Significant HbA1c Reduction : In a randomized controlled trial, patients treated with ipragliflozin exhibited a change from baseline HbA1c levels of -0.79% compared to placebo .
  • Improvement in Fasting Plasma Glucose : The treatment group showed a significant decrease in fasting plasma glucose levels, enhancing overall glycemic control .
  • Body Weight and Insulin Sensitivity : Ipragliflozin contributed to weight loss and improved insulin sensitivity as evidenced by changes in Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) scores .

Renal Protective Effects

The renal benefits of ipragliflozin are gaining recognition, particularly concerning chronic kidney disease (CKD) and cardiovascular disease (CVD). Research indicates that:

  • Improved Renal Function : A study involving patients with T2DM demonstrated that ipragliflozin significantly improved estimated glomerular filtration rate (eGFR) compared to conventional therapies .
  • Uric Acid Reduction : Ipragliflozin was associated with decreased serum uric acid levels, which may contribute to its renal protective effects .
  • Long-term Renoprotection : Evidence suggests that long-term use of ipragliflozin can slow the progression of kidney disease and reduce cardiovascular risk factors associated with diabetes .

Case Study 1: Ipragliflozin in Type 1 Diabetes

A clinical trial involving 175 Japanese participants with T1DM showed that those treated with ipragliflozin had significant reductions in HbA1c (-0.36%) and daily insulin doses (-7.35 IU) compared to placebo after 24 weeks . The treatment was well tolerated, with no serious adverse events reported.

Case Study 2: Ipragliflozin and Renal Function

In another study focused on patients with T2DM inadequately controlled by standard treatments, ipragliflozin not only improved glycemic control but also enhanced renal function indicators, such as eGFR, demonstrating its potential as a dual-action therapeutic agent .

Mécanisme D'action

Target of Action

Ipragliflozin primarily targets the Sodium-glucose cotransporter 2 (SGLT2) . These membrane proteins are located on the cell surface and play a crucial role in the reuptake of glucose in the proximal tubule of the kidneys .

Mode of Action

Ipragliflozin acts by inhibiting the reuptake of glucose, specifically by selectively inhibiting SGLT2 . This inhibition suppresses renal glucose reabsorption and stimulates urinary excretion of glucose, thereby reducing blood glucose levels .

Biochemical Pathways

Ipragliflozin’s action leads to the activation of the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway in the liver and adipose tissue . This pathway is associated with upregulation of energy expenditure, which may have therapeutic potential in prediabetic obesity .

Pharmacokinetics

Ipragliflozin exhibits linear pharmacokinetics . The maximum plasma concentrations of ipragliflozin are obtained 1.3–1.4 hours post-dose in multiple-dose studies . The elimination half-life of ipragliflozin is 15–16 hours in patients with type 2 diabetes mellitus . The metabolism of ipragliflozin is mainly hepatic . It is excreted in urine (67.9%) and feces (32.7%) .

Result of Action

The primary result of ipragliflozin’s action is the reduction of blood glucose levels . Clinical trials have shown significant reductions in hemoglobin A1c, fasting plasma glucose, and body weight in the ipragliflozin group . Additionally, ipragliflozin treatment has been observed to markedly attenuate high-fat diet-induced hepatic steatosis and reduce the size of hypertrophied adipocytes .

Action Environment

The action of ipragliflozin can be influenced by environmental factors such as diet. For instance, in a study involving high-fat diet-fed mice, ipragliflozin treatment showed beneficial metabolic effects . Furthermore, the drug’s efficacy can be affected by the patient’s renal or hepatic function, with the area under the curve for ipragliflozin being 20–30% greater in patients with moderate renal or hepatic impairment .

Analyse Biochimique

Biochemical Properties

Ipragliflozin interacts with the SGLT2 protein, a membrane protein located on the cell surface . SGLT2 plays a key role in the reuptake of glucose in the proximal tubule of the kidneys . By selectively inhibiting SGLT2, Ipragliflozin reduces blood glucose levels .

Cellular Effects

Ipragliflozin has been shown to have various effects on cellular processes. For instance, it has been found to reduce fasting plasma glucose, glycoalbumin, and HbA1c . It also influences lipid metabolism, increasing HDL-C and decreasing apo E .

Molecular Mechanism

The molecular mechanism of Ipragliflozin involves the inhibition of SGLT2. These membrane proteins transfer glucose into the cells . Ipragliflozin reduces blood glucose levels by inhibiting the reuptake of glucose by selectively inhibiting SGLT2 .

Temporal Effects in Laboratory Settings

In laboratory settings, Ipragliflozin has shown sustained antihyperglycemic effects over time . It increases urinary glucose excretion by inhibiting renal glucose reabsorption, which lasts for over 12 hours in normal mice .

Dosage Effects in Animal Models

In animal models, Ipragliflozin has shown dose-dependent effects. For instance, in a study on non-alcoholic steatohepatitis (NASH) in mice, Ipragliflozin was administered at a dose of 16.7 μg/day for 5 weeks . The study found that Ipragliflozin attenuated the development of NASH in the mice .

Metabolic Pathways

Ipragliflozin is involved in the glucose reabsorption pathway in the kidneys . It inhibits SGLT2, a key player in this pathway, thereby reducing blood glucose levels .

Transport and Distribution

Ipragliflozin is transported and distributed within cells and tissues via its interaction with SGLT2 . By inhibiting SGLT2, it affects the localization and accumulation of glucose within cells .

Subcellular Localization

The subcellular localization of Ipragliflozin is related to its target, SGLT2. SGLT2 is a membrane protein located on the cell surface . Therefore, the action of Ipragliflozin is localized to the cell membrane where SGLT2 is present .

Analyse Des Réactions Chimiques

Types de réactions : L'ipragliflozine subit diverses réactions chimiques, notamment la substitution nucléophile et la synthèse stéréosélective . Les réactions clés impliquent la formation de β-C-arylglucoside par échange iode-lithium-zinc .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de l'this compound comprennent l'alkyl lithium, le sel de zinc et le bromure de 2,3,4,6-tétra-O-pivaloyl-α-D-glucopyranose . Les réactions sont généralement effectuées à basses températures pour garantir une sélectivité et un rendement élevés .

Produits principaux : Le principal produit formé à partir de ces réactions est l'this compound elle-même, qui est obtenue après l'élimination des groupes protecteurs et la purification .

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est principalement utilisé pour traiter le diabète de type 2 en réduisant les niveaux de glucose sanguin . Il a été démontré qu'il améliore le contrôle glycémique, réduit le poids corporel et diminue le risque d'hypoglycémie . En recherche biologique, l'this compound est utilisée pour étudier le rôle du SGLT2 dans la réabsorption du glucose et ses applications thérapeutiques potentielles . Dans l'industrie pharmaceutique, il sert de composé modèle pour le développement de nouveaux inhibiteurs du SGLT2 .

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement le cotransporteur sodium-glucose 2 (SGLT2) dans les tubules proximaux des reins . Cette inhibition empêche la réabsorption du glucose, conduisant à une excrétion accrue du glucose dans l'urine et à une réduction subséquente des niveaux de glucose sanguin . La cible moléculaire de l'this compound est la protéine SGLT2, et sa voie implique la suppression de la réabsorption rénale du glucose .

Activité Biologique

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that plays a significant role in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse studies.

Ipragliflozin works by inhibiting SGLT2, which is primarily responsible for glucose reabsorption in the kidneys. By blocking this transporter, ipragliflozin promotes glycosuria (excretion of glucose in urine), thereby lowering blood glucose levels. This mechanism not only aids in glycemic control but also has implications for weight management and cardiovascular health.

Pharmacokinetics

The pharmacokinetic profile of ipragliflozin indicates rapid absorption and a long elimination half-life. Key pharmacokinetic parameters include:

  • Absorption : Rapid oral absorption with peak plasma concentrations reached within 1-2 hours.
  • Half-life : Approximately 12 hours, allowing for once-daily dosing.
  • Volume of Distribution : Approximately 142 mL/kg, indicating good tissue distribution.
  • Clearance : About 4.38 mL/kg/h, reflecting moderate systemic clearance.
ParameterValue
Peak Plasma Concentration1-2 hours
Elimination Half-life~12 hours
Volume of Distribution142 mL/kg
Clearance4.38 mL/kg/h

Clinical Efficacy

Ipragliflozin has demonstrated significant efficacy in various clinical studies:

  • Type 2 Diabetes Management :
    • A pooled analysis from multiple randomized controlled trials showed that ipragliflozin significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo, with an average reduction of approximately 0.36% over 24 weeks .
    • In a study involving Japanese patients with T1DM inadequately controlled with insulin, ipragliflozin also led to a notable decrease in HbA1c and total daily insulin dose .
  • Renal Protection :
    • Research indicates that ipragliflozin reduces urinary albumin excretion and oxidative stress markers in diabetic nephropathy models . In one study, high-dose ipragliflozin treatment resulted in lower blood glucose levels and reduced reactive oxygen species production in db/db mice .
  • Cardiovascular Benefits :
    • In patients with T2DM, ipragliflozin has been associated with improvements in endothelial function and reductions in carotid intima-media thickness (IMT), suggesting potential cardiovascular protective effects .

Safety Profile

The safety profile of ipragliflozin has been evaluated across numerous studies:

  • Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was similar between ipragliflozin and placebo groups, with no significant increase in serious adverse events . Common side effects included genital infections and urinary tract infections.
  • Long-term Safety : A study assessing the long-term effects over two years found no new safety signals associated with ipragliflozin use .

Case Studies

  • Hepatic Outcomes :
    • A study focusing on patients with non-alcoholic fatty liver disease (NAFLD) reported significant decreases in liver enzyme activities among those treated with ipragliflozin compared to control groups, indicating potential hepatic benefits .
  • Endothelial Function :
    • In diabetic mouse models, ipragliflozin improved endothelial function by enhancing phosphorylation of endothelial nitric oxide synthase (eNOS) and reducing inflammation markers .

Propriétés

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWIQIYAXSLBA-RQXATKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032738
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761423-87-4
Record name Ipragliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761423-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipragliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipragliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPRAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipragliflozin
Reactant of Route 2
Reactant of Route 2
Ipragliflozin
Reactant of Route 3
Ipragliflozin
Reactant of Route 4
Ipragliflozin
Reactant of Route 5
Ipragliflozin
Reactant of Route 6
Ipragliflozin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.